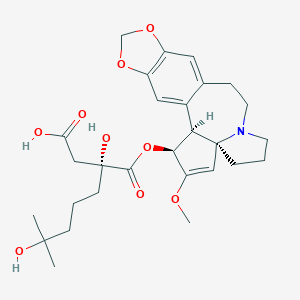

4'-Demethyl Homoharringtonine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKGNYRSLLFRU-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650139 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98599-84-9 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Discovery and Isolation of 4'-Demethyl Homoharringtonine (HHT-Acid)

Executive Summary

4'-Demethyl Homoharringtonine (also identified as Homoharringtonine Acid or HHT-Acid ) is the primary hydrolytic metabolite and a critical process impurity of the antileukemic agent Homoharringtonine (Omacetaxine mepesuccinate).[1] Unlike its parent compound, which inhibits protein synthesis by binding to the ribosomal A-site, 4'-demethyl homoharringtonine is pharmacologically inert or significantly less potent.

For drug development professionals, isolating and characterizing this specific derivative is essential for three reasons:

-

Metabolic Profiling: It represents the major clearance pathway of Omacetaxine in human plasma via esterase activity.

-

CMC & Quality Control: It is a regulated impurity that must be quantified in pharmaceutical batches.

-

Structure-Activity Relationship (SAR): It demonstrates the absolute necessity of the terminal methyl ester for cellular uptake and ribosomal binding.

This guide details the technical protocols for the isolation, semi-synthesis, and structural validation of 4'-demethyl homoharringtonine, synthesizing natural product chemistry with modern metabolic analysis.

Part 1: Chemical Identity & Biosynthetic Context

The structural distinction between Homoharringtonine (HHT) and its 4'-demethyl analog lies in the terminal functional group of the ester side chain at the C-4' position.

| Feature | Homoharringtonine (HHT) | 4'-Demethyl Homoharringtonine |

| CAS Registry | 26833-87-4 | 98599-84-9 |

| Molecular Formula | C29H39NO9 | C28H37NO9 |

| Molecular Weight | 545.62 g/mol | 531.60 g/mol |

| Side Chain Terminus | Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) |

| Physicochemical Nature | Basic Alkaloid (Lipophilic at pH > 8) | Amphoteric/Zwitterionic (Polar) |

| Origin | Cephalotaxus spp.[1][2][3][4][5] / Semi-synthesis | Metabolite / Hydrolytic Degradant |

Mechanistic Pathway

The formation of 4'-demethyl homoharringtonine occurs via the hydrolysis of the terminal methyl ester. In vivo, this is catalyzed by plasma esterases. In a plant extraction context, this molecule often appears as an artifact of improper pH handling during isolation or as a minor natural congener.

Figure 1: The metabolic conversion of Homoharringtonine to its 4'-demethyl acid form.[1]

Part 2: Isolation & Purification Protocols

Isolating 4'-demethyl homoharringtonine requires a deviation from standard alkaloid extraction protocols. Standard protocols rely on basifying the extract to pH 9-10 to make alkaloids lipophilic. However, 4'-demethyl homoharringtonine possesses a free carboxylic acid . At pH 9, it exists as a carboxylate anion (COO⁻), rendering it water-soluble and preventing extraction into organic solvents like chloroform.

Protocol A: Isolation from Cephalotaxus Plant Matrix

This method targets the "Acidic Alkaloid" fraction, often discarded in standard workflows.

Materials:

-

Crude ethanolic extract of Cephalotaxus fortunei or C. harringtonia.

-

Solvents: HCl (1M), NH₄OH (25%), Chloroform (CHCl₃), n-Butanol (n-BuOH).

-

Stationary Phase: ODS (Octadecylsilane) or Sephadex LH-20.

Step-by-Step Workflow:

-

Initial Acid Extraction:

-

Dissolve crude extract in 2% HCl (pH ~2-3).

-

Partition with Ethyl Acetate (EtOAc) to remove neutral fats/waxes. Discard EtOAc layer.

-

Aqueous phase contains HHT (protonated amine) and 4'-demethyl HHT (protonated amine).

-

-

The "pH Switch" (Critical Separation Step):

-

Adjust aqueous phase to pH 9.0 using NH₄OH.

-

Extract exhaustively with CHCl₃.

-

Organic Phase (CHCl₃): Contains HHT (Parent) and other non-acidic alkaloids.

-

Aqueous Phase (pH 9): Contains 4'-demethyl homoharringtonine (as the carboxylate salt).

-

-

Recovery of the Acid Metabolite:

-

Adjust the aqueous phase (from step 2) back to pH 5.0 - 6.0 (Isoelectric region).

-

Extract with n-Butanol (3x).

-

Concentrate the n-Butanol fraction under reduced pressure.

-

-

Final Purification:

-

Subject the n-Butanol residue to Column Chromatography (ODS-C18).

-

Elution Gradient: MeOH:H₂O (start 20:80, ramp to 60:40).

-

4'-Demethyl HHT typically elutes earlier than HHT due to higher polarity.

-

Protocol B: Semi-Synthesis (Reference Standard Generation)

For analytical standards, isolation from plants is inefficient due to low abundance. Controlled hydrolysis is preferred.

-

Reaction: Dissolve pure Homoharringtonine (100 mg) in MeOH (5 mL).

-

Hydrolysis: Add 1M NaOH (2 eq) dropwise at 0°C. Monitor via HPLC.

-

Stop point: When the HHT peak disappears, quench immediately with 1M HCl to pH 5.

-

-

Workup: Evaporate MeOH. Extract residue with n-Butanol. Recrystallize from MeOH/Ether.

Figure 2: Fractionation logic exploiting the amphoteric nature of 4'-demethyl homoharringtonine.

Part 3: Characterization & Validation

The validation of 4'-demethyl homoharringtonine relies on proving the loss of the methyl group while retaining the cephalotaxine core integrity.

Mass Spectrometry (LC-MS)

-

Homoharringtonine (Parent): [M+H]⁺ = m/z 546.

-

4'-Demethyl HHT (Target): [M+H]⁺ = m/z 532.

-

Delta: A mass shift of -14 Da is the primary diagnostic.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum provides definitive proof. The key differentiator is the disappearance of the methyl ester singlet found in the parent molecule.

| Position | HHT (δ ppm, CDCl₃) | 4'-Demethyl HHT (δ ppm, CDCl₃/CD₃OD) | Diagnostic Change |

| H-1 (Core) | 5.88 (d) | 5.90 (d) | Minimal change (Core intact) |

| -OCH₃ (Core) | 3.70 (s) | 3.72 (s) | Intact (Core methoxy) |

| -COOCH₃ (Side Chain) | 3.66 (s) | Absent | PRIMARY CONFIRMATION |

| H-3' (Methylene) | 2.30 (m) | 2.35 (m) | Slight downfield shift due to acid proximity |

HPLC Retention Behavior

On a standard C18 Reverse Phase column (Water/Acetonitrile gradient):

-

HHT: Elutes later (more lipophilic due to ester).

-

4'-Demethyl HHT: Elutes significantly earlier (more polar due to free acid).

-

Note: Peak tailing may occur for the acid form unless the mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 3.0).

References

-

Quintiles. (2012). Assessment Report for Omacetaxine Mepesuccinate (HHT). European Medicines Agency. Link

-

Validates 4'-demethyl HHT as the primary, pharmacologically inactive metabolite.[1]

-

-

Lü, H., et al. (2014). Enantioselective synthesis of the ester side chain of homoharringtonine. Arkivoc. Link

- Details the synthetic chemistry of the side chain and esterific

-

Ni, J., et al. (2003).[3] Metabolism of homoharringtonine, a cytotoxic component of the evergreen plant Cephalotaxus harringtonia.[2] Cancer Chemotherapy and Pharmacology. Link

- The definitive study on the metabolic conversion of HHT to HHT-acid in plasma.

-

BenchChem. (2024). 4'-Demethyl Homoharringtonine Structure and Isotopes. Link

- Source for specific chemical identifiers and isotopic standards.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Metabolism of homoharringtonine, a cytotoxic component of the evergreen plant Cephalotaxus harringtonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chem960.com [chem960.com]

4'-Demethyl Homoharringtonine's effect on cell cycle progression

An In-Depth Technical Guide to the Effects of 4'-Demethyl Homoharringtonine on Cell Cycle Progression

Abstract

4'-Demethyl Homoharringtonine (4'-DH-HHT), the active metabolite of the FDA-approved anti-leukemia agent Omacetaxine Mepesuccinate, is a potent inhibitor of protein synthesis with significant implications for cancer therapy. This technical guide provides a comprehensive analysis of its effects on cell cycle progression, designed for researchers, scientists, and drug development professionals. The primary mechanism of 4'-DH-HHT involves binding to the A-site of the ribosome, thereby halting the elongation of nascent polypeptide chains. This action leads to the rapid depletion of short-lived proteins, including critical cell cycle regulators and survival factors. Consequently, 4'-DH-HHT exerts a dichotomous effect on the cell cycle, inducing arrest at either the G1/S or G2/M checkpoint, depending on the cellular context. This guide elucidates the molecular pathways underpinning these effects, including the downregulation of Cyclin D1 and c-Myc for G1 arrest and the activation of the DNA damage response pathway for G2/M arrest. Furthermore, we provide detailed, field-proven protocols for key experimental techniques—flow cytometry and immunoblotting—to enable rigorous investigation of these cellular responses.

Introduction to 4'-Demethyl Homoharringtonine (4'-DH-HHT)

Background and Pharmacological Context

Homoharringtonine (HHT) is a natural alkaloid derived from the evergreen tree Cephalotaxus harringtonii.[1] Its semi-synthetic form, Omacetaxine Mepesuccinate (formerly known as Synribo®), is approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic myeloid leukemia (CML) in patients who have developed resistance or intolerance to two or more tyrosine kinase inhibitors (TKIs).[2][3] Following administration, Omacetaxine Mepesuccinate is rapidly hydrolyzed by plasma esterases into its active metabolite, 4'-Demethyl Homoharringtonine (4'-DH-HHT), which is responsible for the compound's cytotoxic effects.[4] This guide will focus on the cellular and molecular impacts of this active form.

Primary Mechanism of Action: A Potent Inhibitor of Protein Synthesis

The fundamental mechanism of action for 4'-DH-HHT is the inhibition of protein translation.[5] It uniquely targets the ribosome, binding within the A-site cleft.[2][6] This interaction does not prevent the initiation of translation but specifically blocks the initial elongation step of the nascent peptide chain.[5][7]

The consequence of this action is a global reduction in protein synthesis. This effect is particularly detrimental to cancer cells, which often exhibit elevated rates of protein synthesis and are highly dependent on the continuous production of oncoproteins and survival factors with short half-lives.[8] The rapid depletion of these critical proteins, such as Mcl-1, c-Myc, and various cyclins, is a key driver of the anti-neoplastic effects of 4'-DH-HHT.[4][8][9]

The Dichotomous Effect of 4'-DH-HHT on Cell Cycle Checkpoints

Research has demonstrated that 4'-DH-HHT does not induce a single, universal cell cycle arrest phenotype. Instead, it can provoke arrest at either the G1/S or G2/M transition, a context-dependent outcome influenced by cell type, drug concentration, and the underlying genetic landscape of the cancer cell.

Induction of G1 Phase Arrest

In several cancer cell models, including acute myeloid leukemia (AML) and some breast cancers, 4'-DH-HHT treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[8][9][10] This arrest prevents cells from committing to DNA replication and subsequent division. The causality for G1 arrest is multifactorial, stemming directly from the depletion of key regulatory proteins.

-

Depletion of G1-Phase Regulators: The inhibition of protein synthesis leads to a rapid reduction in the levels of labile proteins essential for G1 progression, most notably Cyclin D1 and the transcription factor c-Myc.[9] The loss of these proteins prevents the activation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are required to phosphorylate the retinoblastoma protein (pRb) and initiate the G1-to-S transition.

-

Activation of Inhibitory Pathways:

-

p53/p21 Pathway: HHT has been shown to activate the p53 pathway, leading to the transcriptional upregulation of the CDK inhibitor p21.[9] p21 can bind to and inhibit CDK2-Cyclin E complexes, further reinforcing the G1 block.

-

TGF-β/Smad3 Pathway: In some AML cells, HHT induces the phosphorylation of Smad3, a key component of the anti-proliferative TGF-β pathway, which is a known inducer of G1 arrest.[10]

-

Hippo Pathway: Activation of the Hippo signaling pathway, which controls organ size and cell proliferation, has also been implicated in HHT-mediated inhibition of the G1/S transition.[6]

-

Induction of G2/M Phase Arrest

In other cellular contexts, such as melanoma, 4'-DH-HHT treatment results in a robust G2/M arrest.[11][12] This checkpoint prevents cells with damaged DNA from entering mitosis, a catastrophic event that can lead to genomic instability. The induction of G2/M arrest is primarily linked to the activation of the DNA damage response (DDR) network.

-

DNA Damage and DDR Activation: HHT treatment has been shown to induce DNA damage, characterized by the formation of γ-H2AX foci.[12] This damage activates upstream kinases in the DDR pathway, particularly Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2).[6]

-

Inhibition of Mitotic Entry: The activated ATM/Chk2 axis coordinates a signaling cascade that blocks entry into mitosis.[6]

-

It stabilizes and activates the p53 tumor suppressor, which can contribute to the G2 block.

-

Crucially, it inhibits the activity of the Cdc25c phosphatase. Cdc25c is responsible for removing an inhibitory phosphate group from CDK1 (also known as Cdc2), the master regulator of mitotic entry.

-

Inhibition of the Aurora A (Aurka) and Polo-like kinase 1 (Plk1) signaling pathway, which normally activates Cdc25c, further ensures that CDK1 remains inactive.[6][12]

-

-

Downregulation of Mitotic Proteins: The inactive CDK1 cannot form a functional complex with its partner, Cyclin B1, preventing the cell from proceeding into mitosis and arresting it in the G2 phase.[12]

Methodologies for Investigating 4'-DH-HHT's Impact on the Cell Cycle

To rigorously characterize the effects of 4'-DH-HHT on a specific cancer cell line, a combination of techniques is essential. The following protocols are designed to be self-validating, where the quantitative data from flow cytometry is explained by the mechanistic data from immunoblotting.

Core Technique 1: Cell Cycle Analysis via Flow Cytometry

Causality Behind Experimental Choice: Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for quantifying the distribution of cells across the different phases of the cell cycle. The principle is that the amount of DNA in a cell is directly proportional to the fluorescence intensity of the bound dye. This allows us to precisely measure the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n). This quantitative analysis provides the foundational data to determine if 4'-DH-HHT induces a G1, S, or G2/M arrest.

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours. Allow cells to adhere overnight.

-

Treatment: Treat cells with a dose-range of 4'-DH-HHT (e.g., 20-100 ng/mL) and a vehicle control (e.g., DMSO or sterile water).[8] Incubate for a relevant time period (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the media. Wash cells once with 1X PBS. Detach adherent cells using Trypsin-EDTA. Neutralize with complete media and transfer the cell suspension to a 15 mL conical tube. For suspension cells, simply collect the media containing the cells.

-

Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold 1X PBS and transfer to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Fixation: Gently resuspend the cell pellet in 500 µL of cold 1X PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure.

-

Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several weeks.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol. Resuspend the pellet in 1 mL of 1X PBS and centrifuge again.

-

PI Staining Solution: Resuspend the final cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a self-made solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase is critical to degrade double-stranded RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).

The data should be analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histograms and quantify the percentage of cells in each phase.

Table 1: Expected Quantitative Data from Flow Cytometry Analysis of Cells Treated with 4'-DH-HHT for 48 hours.

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 65% | 20% | 15% |

| 4'-DH-HHT (Low Dose) | 78% | 12% | 10% |

| 4'-DH-HHT (High Dose) | 85% | 8% | 7% |

| Alternative Outcome: | |||

| Vehicle Control | 55% | 25% | 20% |

| 4'-DH-HHT (Low Dose) | 40% | 20% | 40% |

| 4'-DH-HHT (High Dose) | 30% | 15% | 55% |

graph TD { A[Cell Culture in 6-well Plates] --> B{Treatment with 4'-DH-HHT and Vehicle}; B --> C[Harvest and Wash Cells]; C --> D[Fix in Ice-Cold 70% Ethanol]; D --> E[Store at -20°C]; E --> F[Wash and Resuspend in PBS]; F --> G[Stain with PI/RNase Solution]; G --> H[Incubate in Dark]; H --> I[Acquire Data on Flow Cytometer]; I --> J[Analyze Histograms to Quantify Cell Cycle Phases];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368 style F fill:#F1F3F4,stroke:#5F6368 style G fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368 style I fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style J fill:#202124,stroke:#FFFFFF,color:#FFFFFF

}

Core Technique 2: Immunoblotting for Key Cell Cycle Regulators

Causality Behind Experimental Choice: While flow cytometry shows what is happening to the cell cycle distribution, immunoblotting (Western Blot) reveals why. By probing for specific proteins, we can validate the mechanisms hypothesized in Section 2. For example, if a G1 arrest is observed, we would expect to see a decrease in Cyclin D1 and an increase in p21. If a G2/M arrest is seen, a decrease in CDK1 and Cyclin B1 would be expected. This technique provides the mechanistic link to the phenotypic observation.

-

Sample Preparation: Treat and harvest cells as described in the flow cytometry protocol (Steps 1-4).

-

Protein Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubation & Clarification: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Normalization: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

For G1 Arrest: Target Cyclin D1, CDK4, p21, p-p53, total p53.

-

For G2/M Arrest: Target Cyclin B1, CDK1, p-Cdc25c, γ-H2AX.

-

General/Apoptosis: Target Mcl-1, Cleaved PARP, Cleaved Caspase-3.

-

Loading Control: Target β-Actin, GAPDH, or Tubulin.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 10. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Summary and Future Directions

4'-Demethyl Homoharringtonine potently disrupts cell cycle progression through its primary function as a protein synthesis inhibitor. This leads to the rapid depletion of crucial regulatory proteins, culminating in either G1 or G2/M phase arrest. The G1 arrest is often driven by the loss of mitogenic signals like Cyclin D1 and c-Myc, while the G2/M arrest is typically a consequence of induced DNA damage and the activation of the corresponding checkpoint machinery.

Understanding the specific cell cycle effects in a given cancer type is critical for rational drug development. For instance, a compound that induces a robust G2/M arrest could be synergistic with DNA-damaging agents or radiation therapy. Conversely, a G1-arresting agent might be effectively combined with inhibitors of pathways that drive S-phase progression. Future research should focus on elucidating the precise molecular determinants that dictate the choice between G1 and G2/M arrest, paving the way for more targeted and effective therapeutic strategies.

References

- Homoharringtonine inhibits melanoma cells proliferation in vitro and vivo by inducing DNA damage, apoptosis, and G2/M cell cycle arrest | Request PDF - ResearchGate.

- Homoharringtonine inhibits melanoma cells proliferation in vitro and vivo by inducing DNA damage, apoptosis, and G2/M cell cycle arrest - PubMed.

- Synergistic efficacy of homoharringtonine and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - PMC - NIH.

- 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC - NIH.

- Homoharringtonine: mechanisms, clinical applications and research progress - PMC.

- Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - NIH.

- Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC.

- Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed.

-

The mechanisms of the protein translation inhibitors homoharringtonine and silvestrol. - Abstract - Europe PMC. Available at: [Link]

-

(PDF) Homoharringtonine: mechanisms, clinical applications and research progress. Available at: [Link]

-

(PDF) Homoharringtonine inhibits pancreatic cancer progression via mitochondrial energy metabolism suppression and macrophages reduction - ResearchGate. Available at: [Link]

-

Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC - NIH. Available at: [Link]

-

Induction of apoptosis by homoharringtonine in G1 phase human chronic myeloid leukemic cells - PubMed. Available at: [Link]

-

Inhibition of bladder cancer growth with homoharringtonine by inactivating integrin α5/β1-FAK/Src axis: A novel strategy for drug application - PubMed. Available at: [Link]

-

Homoharringtonine targets Smad3 and TGF-β pathway to inhibit the proliferation of acute myeloid leukemia cells - PubMed. Available at: [Link]

-

Semisynthetic homoharringtonine induces apoptosis via inhibition of protein synthesis and triggers rapid myeloid cell leukemia-1 down-regulation in myeloid leukemia cells - PubMed. Available at: [Link]

-

Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PubMed. Available at: [Link]

-

Homoharringtonine-induced apoptosis of MDS cell line MUTZ-1 cells is mediated by the endoplasmic reticulum stress pathway - PubMed. Available at: [Link]

-

Omacetaxine Mepesuccinate - Massive Bio. Available at: [Link]

-

Omacetaxine mepesuccinate - Blood Cancer United. Available at: [Link]

-

Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia. Available at: [Link]

-

Omacetaxine mepesuccinate in the treatment of intractable chronic myeloid leukemia - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. massivebio.com [massivebio.com]

- 3. bloodcancerunited.org [bloodcancerunited.org]

- 4. Omacetaxine mepesuccinate in the treatment of intractable chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic efficacy of homoharringtonine and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homoharringtonine targets Smad3 and TGF-β pathway to inhibit the proliferation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Homoharringtonine inhibits melanoma cells proliferation in vitro and vivo by inducing DNA damage, apoptosis, and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 4'-Demethyl Homoharringtonine via NMR Spectroscopy

This guide outlines the structural elucidation of 4'-Demethyl Homoharringtonine , a critical metabolite and derivative of the antileukemic drug Homoharringtonine (Omacetaxine mepesuccinate).

Executive Summary

Homoharringtonine (HHT) is a cephalotaxine alkaloid and a potent protein synthesis inhibitor approved for the treatment of Chronic Myeloid Leukemia (CML). The 4'-Demethyl Homoharringtonine derivative (often referred to as the acid metabolite) represents the product of hydrolysis at the terminal methyl ester of the side chain.

Distinguishing this derivative from the parent compound is a critical quality control and metabolic stability task. This guide details a self-validating NMR workflow to confirm the loss of the terminal methyl group while verifying the integrity of the cephalotaxine core and stereochemistry.

Structural Context & Numbering System

To ensure precision, we utilize the standard cephalotaxine numbering convention.

-

The Core (Cephalotaxine): A tetracyclic system containing a benzazepine fused to an azaspirocycle.[1][2]

-

Key Marker: The aromatic ring (Positions 14-17) and the methylenedioxy group.

-

-

The Side Chain: An ester linkage at C-3.

-

1' : Carbonyl carbon attached to the C-3 oxygen.

-

2' : Quaternary carbon bearing a hydroxyl group and a butyl chain.

-

3' : Methylene group (

to the terminal carbonyl). -

4' : Terminal carbonyl carbon.

-

5' : The methyl group of the terminal ester (Present in HHT, Absent in 4'-Demethyl HHT).

-

The Transformation:

Methodological Framework

Sample Preparation

-

Solvent Choice: DMSO-d6 is superior to CDCl

for this specific elucidation.-

Reasoning: The target compound is a carboxylic acid.[3] CDCl

often leads to dimerization or broad/invisible acid proton signals. DMSO-d6 stabilizes the monomeric acid form and allows for the observation of the exchangeable -OH and -COOH protons (11.0–13.0 ppm).

-

-

Concentration: 5–10 mg in 600

L solvent for optimal 2D acquisition times.

Instrumentation

-

Field Strength:

500 MHz is recommended to resolve the multiplets of the aliphatic azaspirocycle region. -

Temperature: 298 K (Standard).[4]

Elucidation Workflow

Step 1: 1H NMR - The "Fingerprint" Check

The primary evidence of demethylation is the disappearance of a specific singlet.

-

HHT Spectrum: Shows two sharp singlets in the 3.5–3.8 ppm region.

-

Aromatic -OCH

(on the cephalotaxine core). -

Side-chain -COOCH

(Position 5').

-

-

4'-Demethyl Spectrum: Shows only one singlet (Aromatic -OCH

).-

Observation: The disappearance of the signal at

~3.58 ppm confirms the loss of the ester methyl.

-

Step 2: 13C NMR - Chemical Shift Verification

The carbon spectrum provides confirmation of the carbonyl environment change.

-

Loss of Signal: The quartet signal at

~51.5 ppm (Ester Methyl) disappears. -

Carbonyl Shift: The C-4' carbonyl signal shifts slightly. In esters, this is typically ~171 ppm; in free acids, it may shift downfield to ~174-176 ppm depending on pH and concentration.

Step 3: 2D NMR - Connectivity & Validation

To prove the structure is 4'-Demethyl HHT and not a degradation product of the core, we map the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Confirms that the remaining methoxy singlet correlates to the aromatic ring carbon, not the side chain.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

-

In HHT: The side-chain methyl protons correlate to the C-4' carbonyl.

-

In 4'-Demethyl: This correlation is absent , verifying the acid functionality.

-

Visualization of Logic Flow

Figure 1: Decision logic for confirming the 4'-Demethyl derivative via NMR.

Quantitative Data Summary

The following table contrasts the expected chemical shifts for the parent HHT against the 4'-Demethyl derivative in DMSO-d6.

| Position | Atom Type | HHT Shift ( | 4'-Demethyl Shift ( | Diagnostic Note |

| Side Chain | ||||

| 5' | -OCH | 3.58 (s, 3H) | Absent | Primary Indicator |

| 4' | C=O | ~171.5 | ~174.0 | Acid carbonyl shift |

| 3' | -CH | 2.35 (d) | 2.25 - 2.40 (m) | Slight shift due to acid |

| 2' | -OH | 4.90 (s) | 5.0 - 6.0 (br) | Exchangeable |

| Core | ||||

| Aromatic OMe | -OCH | 3.72 (s, 3H) | 3.72 (s, 3H) | Remains Intact |

| 3 | H-3 | 5.85 (d) | 5.85 (d) | Core Integrity Check |

| - | -COOH | N/A | 12.0 - 12.5 (br) | Visible in DMSO-d6 |

Detailed Experimental Protocol

Instrument Setup

-

Probe Tuning: Tune and match the probe for 1H and 13C channels.

-

Shimming: Perform gradient shimming (TopShim) to achieve a linewidth

0.5 Hz on the solvent residual signal. -

Pulse Calibration: Determine the 90-degree pulse width (P1) for the specific sample to ensure accurate integration.

Acquisition Parameters (600 MHz)

-

1H NMR:

-

Spectral Width: 14 ppm (to capture COOH).

-

Scans: 16 (sufficient for >5 mg).

-

Relaxation Delay (D1): 2.0 s.

-

-

13C NMR (Proton Decoupled):

-

Spectral Width: 240 ppm.

-

Scans: 1024 (requires good S/N for quaternary carbons).

-

-

HMBC (Long Range):

-

Optimization: Set for long-range coupling constants (

) of 8 Hz. -

Increments: 256 (t1) x 2048 (t2).

-

HMBC Correlation Map

The diagram below illustrates the critical connectivity checks.

Figure 2: HMBC Correlation strategy. The absence of the H-5' to C-4' vector confirms the structure.

References

-

MedKoo Biosciences. (n.d.). Homoharringtonine Chemical Structure and Stability Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 285033, Omacetaxine mepesuccinate. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 4'-Demethyl Homoharringtonine (CAS 98599-84-9).[5][6][7] Retrieved from

-

Cayman Chemical. (n.d.). Homoharringtonine Product Information and NMR References. Retrieved from

-

Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database - NMR Spectral Data Standards. Retrieved from

Sources

- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. epfl.ch [epfl.ch]

- 5. 4′-Demethyl Homoharringtonine | CAS 98599-84-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols for Utilizing 4'-Demethyl Homoharringtonine in High-Throughput Screening Assays

Introduction: The Therapeutic Potential of 4'-Demethyl Homoharringtonine in Oncology Drug Discovery

4'-Demethyl Homoharringtonine (DMHHT) is a cephalotaxine ester and a derivative of Homoharringtonine (HHT), a natural alkaloid with proven antitumor properties.[1][2] The primary mechanism of action for HHT and its analogs is the inhibition of protein synthesis, a critical pathway for the survival and proliferation of cancer cells.[1] These compounds bind to the ribosome, preventing the initial elongation step of protein synthesis.[1] The strategic removal of the methyl group at the 4'-position in DMHHT provides a valuable tool for researchers to investigate the structure-activity relationship of this class of compounds, specifically probing the necessity of this functional group for ribosome-binding affinity and the subsequent inhibition of protein synthesis.[1]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates.[3] Cell-based and biochemical HTS assays are powerful methodologies to screen for inhibitors of protein synthesis.[4][5] Cell-based assays offer the advantage of evaluating compound efficacy in a more physiologically relevant context, while biochemical assays provide a more direct measure of a compound's effect on the translational machinery.[4][6]

This document provides detailed application notes and protocols for utilizing DMHHT in both cell-based and biochemical high-throughput screening assays. As a known inhibitor of protein synthesis, DMHHT can serve as a potent positive control, aiding in the validation and quality control of HTS campaigns aimed at discovering novel inhibitors of this fundamental cellular process.

Mechanism of Action: Targeting the Ribosome to Inhibit Protein Elongation

Homoharringtonine and its derivatives, including DMHHT, exert their cytotoxic effects by targeting the eukaryotic ribosome. Specifically, they interfere with the elongation phase of translation.[1] HHT has been shown to prevent the binding of the aminoacyl-tRNA to the A-site of the 60S ribosomal subunit, thereby halting the addition of new amino acids to the growing polypeptide chain.[1] This disruption of protein synthesis leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on continuous protein production.

Caption: DMHHT inhibits protein synthesis by blocking the A-site on the ribosome.

Part 1: Cell-Based High-Throughput Screening

Cell-based assays are integral to drug discovery as they provide insights into a compound's activity within a cellular context, accounting for factors like cell permeability and metabolism.[6] For assessing inhibitors of protein synthesis, two robust HTS-compatible methods are the luciferase reporter assay and the puromycin incorporation assay.

Luciferase Reporter Assay for Global Protein Synthesis

This assay utilizes a reporter cell line that constitutively expresses a luciferase gene.[7] A decrease in luciferase activity serves as a proxy for the inhibition of overall protein synthesis.[8]

Cells are treated with the test compounds, and after an appropriate incubation period, the amount of newly synthesized luciferase is quantified by measuring the light output upon the addition of a luciferin substrate. A reduction in the luminescent signal indicates an inhibitory effect on protein synthesis.

Caption: Workflow for the cell-based luciferase reporter assay.

Materials:

-

HEK293 or other suitable cells stably expressing a luciferase reporter (e.g., from a constitutive promoter)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

384-well white, clear-bottom tissue culture plates

-

4'-Demethyl Homoharringtonine (Positive Control)

-

Cycloheximide (Positive Control)

-

DMSO (Vehicle Control)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in 40 µL of complete growth medium into a 384-well plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Addition: Prepare a serial dilution of 4'-Demethyl Homoharringtonine and other test compounds in DMSO. Add 100 nL of the compound solutions to the wells. For controls, add DMSO (negative control) and a known protein synthesis inhibitor like Cycloheximide (positive control).

-

Incubation with Compounds: Incubate the plate for a predetermined time, typically between 6 to 24 hours, at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase reagent to each well.

-

Signal Measurement: Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value for active compounds. Assess the assay quality by calculating the Z'-factor.[9]

Puromycin Incorporation Assay

This method directly measures the rate of newly synthesized proteins by utilizing puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination.[10]

Cells are pulsed with puromycin, which gets incorporated into newly synthesized proteins. The amount of puromycin-labeled peptides can then be detected using an anti-puromycin antibody in a high-throughput imaging or ELISA-based format. A decrease in the signal indicates inhibition of protein synthesis.

Caption: Workflow for the in vitro translation assay.

Materials:

-

Rabbit Reticulocyte Lysate or HeLa Cell Lysate IVT Kit

-

Luciferase mRNA

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

384-well plates

-

4'-Demethyl Homoharringtonine (Positive Control)

-

Emetine (Positive Control) [11]* DMSO (Vehicle Control)

-

Luciferase assay reagent

-

Luminometer plate reader

Procedure:

-

Prepare IVT Master Mix: On ice, prepare a master mix containing the cell lysate, amino acid mixture, and energy source according to the manufacturer's instructions.

-

Compound Plating: Add 100 nL of test compounds and controls (DMHHT, Emetine, DMSO) to the wells of a 384-well plate.

-

Add mRNA: Add luciferase mRNA to each well to a final concentration of 50-100 ng/µL.

-

Initiate Reaction: Add the IVT master mix to each well to initiate the translation reaction. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes. [4]6. Luciferase Assay: Add an equal volume of luciferase assay reagent to each well.

-

Signal Measurement: Incubate for 5 minutes at room temperature and measure the luminescence.

-

Data Analysis: Calculate the percentage of inhibition and IC₅₀ values. Assess the assay quality using the Z'-factor.

Data Analysis and Quality Control

A critical aspect of any HTS campaign is rigorous data analysis and quality control to ensure the reliability of the results.

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [9]It reflects the separation between the positive and negative controls.

Formula:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos = Standard deviation of the positive control

-

SD_neg = Standard deviation of the negative control

-

Mean_pos = Mean of the positive control

-

Mean_neg = Mean of the negative control

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Unacceptable |

Table 1: Interpretation of Z'-Factor Values. [9]

IC₅₀ Determination

For active compounds, a dose-response curve should be generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the biological activity, can then be calculated using a non-linear regression model.

| Compound | Assay Type | Target Cell Line/System | IC₅₀ (nM) |

| 4'-Demethyl Homoharringtonine | Luciferase Reporter | HEK293-luc | To be determined |

| 4'-Demethyl Homoharringtonine | Puromycin Incorporation | HeLa | To be determined |

| 4'-Demethyl Homoharringtonine | In Vitro Translation | Rabbit Reticulocyte Lysate | To be determined |

| Cycloheximide | Luciferase Reporter | HEK293-luc | ~50 |

| Anisomycin | Puromycin Incorporation | HeLa | ~20 |

| Emetine | In Vitro Translation | Rabbit Reticulocyte Lysate | ~100 |

Table 2: Representative Data Table for HTS Campaign. (Note: IC₅₀ values for control compounds are approximate and should be determined experimentally).

Conclusion

The protocols outlined in this application note provide a robust framework for utilizing 4'-Demethyl Homoharringtonine as a tool and positive control in high-throughput screening campaigns aimed at identifying novel inhibitors of protein synthesis. Both the cell-based and biochemical assays described are scalable, reliable, and amenable to automation. The inclusion of appropriate controls, rigorous data analysis, and adherence to quality control metrics such as the Z'-factor are paramount for the success of any HTS endeavor. The insights gained from such screens will undoubtedly contribute to the development of the next generation of anticancer therapeutics targeting the vital process of protein translation.

References

-

PubChem. (n.d.). (-)-4'-Demethylepipodophyllotoxin. Retrieved from [Link]

-

ResearchGate. (n.d.). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy. (2022, June 1). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015, January 27). Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen?. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The science of puromycin: From studies of ribosome function to applications in biotechnology. Retrieved from [Link]

-

Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 7). Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 3). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, October 12). Methods for monitoring and measurement of protein translation in time and space. Retrieved from [Link]

-

BMG LABTECH. (n.d.). The Z prime value (Z'). Retrieved from [Link]

-

Frontiers. (2022, September 5). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Retrieved from [Link]

-

YouTube. (2022, September 14). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. Retrieved from [Link]

-

Drug Target Review. (2017, January 8). High-throughput screening platforms incorporating physiologically relevant 3-D models. Retrieved from [Link]

-

Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

-

PNAS. (n.d.). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Retrieved from [Link]

-

Oxford Academic. (n.d.). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. Retrieved from [Link]

-

ResearchGate. (n.d.). Protein synthesis inhibitors with different mechanisms of action all.... Retrieved from [Link]

-

AACR Journals. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.3.1. Puromycin Incorporation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Retrieved from [Link]

-

YouTube. (2023, April 4). Positive Control vs Negative Control | Experimental Group. Retrieved from [Link]

Sources

- 1. 4'-Demethyl Homoharringtonine-13C,d3 | 1217669-36-7 | Benchchem [benchchem.com]

- 2. 4′-Demethyl Homoharringtonine | CAS 98599-84-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for monitoring and measurement of protein translation in time and space - Molecular BioSystems (RSC Publishing) DOI:10.1039/C7MB00476A [pubs.rsc.org]

- 7. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. salic.med.harvard.edu [salic.med.harvard.edu]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vitro Antiviral Assessment of 4'-Demethyl Homoharringtonine Against RNA Viruses

Introduction: A Renewed Focus on Host-Targeting Antivirals

The global challenge posed by RNA viruses, characterized by their high mutation rates and pandemic potential, necessitates the exploration of novel antiviral strategies. While direct-acting antivirals (DAAs) are potent, they can be susceptible to the rapid evolution of viral resistance. An alternative and compelling approach is the development of host-targeting antivirals (HTAs), which disrupt cellular pathways essential for viral replication, thereby creating a higher barrier to resistance.

Homoharringtonine (HHT), a natural alkaloid derived from Cephalotaxus species, is an FDA-approved anticancer agent with a well-established mechanism of action: the inhibition of protein synthesis.[1][2] Emerging research has revealed that HHT also possesses broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses, flaviviruses, and paramyxoviruses.[3][4][5][6] This activity is attributed to its ability to stall the host cell's ribosomal machinery, thereby preventing the translation of viral proteins necessary for replication and propagation.[7][8]

This document provides a comprehensive guide for the in vitro evaluation of 4'-Demethyl Homoharringtonine (4'-DHHT), a key analogue of HHT.[9] We present a structured, multi-assay approach designed to rigorously characterize its antiviral efficacy and therapeutic window. The protocols herein are designed to be self-validating, combining infectivity-based assays with molecular quantification methods to generate a robust and reliable dataset for drug development professionals.

Guiding Principle: The Selectivity Index

The cornerstone of preclinical antiviral assessment is the determination of the compound's therapeutic window. This is quantified by the Selectivity Index (SI) , which is the ratio of the compound's cytotoxicity to its antiviral efficacy.

SI = CC50 / EC50

-

CC50 (50% Cytotoxic Concentration): The concentration of 4'-DHHT that reduces the viability of uninfected host cells by 50%.[10] A higher CC50 value is desirable, indicating lower toxicity to host cells.

-

EC50 (50% Effective Concentration): The concentration of 4'-DHHT that inhibits the viral replication or infectivity by 50%. A lower EC50 value indicates greater potency.

A high SI value (typically ≥10) is a primary indicator that a compound's antiviral activity is not merely a byproduct of cell death and suggests a specific antiviral effect, marking it as a promising candidate for further development.[11][12]

Protocol 1: Determination of Host Cell Cytotoxicity (CC50)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which 4'-DHHT is not toxic to the host cells. This ensures that any observed reduction in viral activity is due to specific inhibition of the virus and not simply because the host cells are dying. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[11]

Materials and Reagents

-

Cell Line: A suitable host cell line for the target RNA virus (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza, Huh-7 for Hepatitis C).

-

4'-DHHT Stock Solution: High-purity 4'-DHHT dissolved in sterile DMSO (e.g., 10 mM stock).

-

Cell Culture Medium: Complete medium appropriate for the chosen cell line (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

-

Equipment: 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Step-by-Step Methodology

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of 4'-DHHT in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cell control" (medium only).

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

-

Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the CC50 value.[13]

-

Caption: Comparative workflows for the Plaque Reduction and Virus Yield Reduction assays.

Protocol 3: Viral RNA Quantification by Real-Time RT-PCR

Rationale: While infectivity assays measure viable virus, Real-Time Reverse Transcription PCR (qRT-PCR) provides a molecular measure of antiviral activity by quantifying the number of viral RNA genomes. [14][15]This method is highly sensitive and can corroborate findings from infectivity assays by demonstrating a reduction in viral genetic material.

Step-by-Step Methodology

-

Experimental Setup: Seed cells and treat with 4'-DHHT and infect with the virus as described in the Virus Yield Reduction Assay (Protocol 2B).

-

RNA Extraction: At the end of the incubation period, harvest the cell culture supernatant or the cells themselves. Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions. [14][16]3. Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers. [16][17]4. Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction should include virus-specific primers and a fluorescent probe (e.g., TaqMan probe) for sensitive and specific detection of the viral genome. [18]Include a "no-template control" and a standard curve of known viral RNA concentrations.

-

Data Analysis:

-

The qPCR instrument measures the cycle threshold (Ct) value, which is inversely proportional to the amount of target RNA. [19] * Quantify the viral RNA load by comparing the Ct values of treated samples to the standard curve.

-

Alternatively, use the comparative ΔΔCt method to calculate the fold change in viral RNA levels relative to the virus control (normalized to a housekeeping gene if cellular RNA is used). [16] * Plot the % reduction in viral RNA against the log of the compound concentration to determine the EC50.

-

Caption: Key steps for the quantification of viral RNA using Real-Time RT-PCR.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The final analysis integrates the cytotoxicity and efficacy data to determine the therapeutic potential of 4'-DHHT.

Table 1: Hypothetical Antiviral Profile of 4'-Demethyl Homoharringtonine (4'-DHHT)

| Virus Target | Host Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| Influenza A Virus | A549 | Plaque Reduction | >50 | 1.8 | >27.8 |

| Influenza A Virus | A549 | qRT-PCR | >50 | 2.1 | >23.8 |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | 45.2 | 2.55 [6] | 17.7 |

| Dengue Virus | Huh-7 | Virus Yield Reduction | >50 | 0.9 | >55.6 |

Note: Data is illustrative. The EC50 for SARS-CoV-2 is based on published data for Homoharringtonine. [6]

Proposed Mechanism of Action

The antiviral activity of 4'-DHHT is presumed to mirror that of its parent compound, HHT. HHT inhibits the elongation step of protein synthesis by preventing the accommodation of the aminoacyl-tRNA into the A-site of the ribosome. [1][3][7]Since viruses are obligate intracellular parasites, they are entirely dependent on the host cell's translational machinery to produce their own viral proteins (e.g., polymerases, proteases, structural proteins). [20]By arresting host protein synthesis, 4'-DHHT effectively shuts down the viral "factory," halting replication at a critical stage. This host-targeting mechanism makes the development of viral resistance less likely compared to drugs that target specific viral enzymes.

Caption: Proposed mechanism: 4'-DHHT inhibits host ribosome, blocking viral protein synthesis.

References

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo. (2018-11-01). Viruses. [Link]

-

The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo. Semantic Scholar. [Link]

-

(-)-4'-Demethylepipodophyllotoxin | C21H20O8. PubChem. [Link]

-

The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo. (2018-11-01). PubMed. [Link]

-

Homoharringtonine: mechanisms, clinical applications and research progress. (2024). Frontiers in Pharmacology. [Link]

-

Virus Yield Reduction Assay. Creative Diagnostics. [Link]

-

In vitro methods for testing antiviral drugs. (2018-09-01). Virology Journal. [Link]

-

Detection and monitoring of virus infections by real-time PCR. (2006-03-15). Molecular Aspects of Medicine. [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995-10). Antimicrobial Agents and Chemotherapy. [Link]

-

Antiviral assay. Bio-protocol. [Link]

-

A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. (1989-08). Journal of Virological Methods. [Link]

-

Real-Time Quantitative PCR Analysis of Viral Transcription. (2005). Methods in Molecular Biology. [Link]

-

Cell cytotoxicity assay to determine CC50 values. ResearchGate. [Link]

-

Semisynthetic homoharringtonine induces apoptosis via inhibition of protein synthesis and triggers rapid myeloid cell leukemia-1 down-regulation in myeloid leukemia cells. (2006-03-01). Molecular Cancer Therapeutics. [Link]

-

Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. (2020-10-21). Antimicrobial Agents and Chemotherapy. [Link]

-

Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. [Link]

-

CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

-

HIV Virus Load by Real-Time PCR (RT PCR) Assay. (2016-01-06). Dr Lal PathLabs Blog. [Link]

-

Plaque Reduction Assay. Creative Diagnostics. [Link]

-

Structure of 4'-demethylepipodophyllotoxin. (1993). Acta Crystallographica Section C. [Link]

-

In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector. (2022-09-14). Marine Drugs. [Link]

-

Viral load and Ct values – How do we use quantitative PCR quantitatively? (2021-04-16). Arizona State University College of Health Solutions. [Link]

-

A new kid on the block for acute myeloid leukemia treatment? Homoharringtonine interferes with key pathways in acute myeloid leukemia cells. (2020-01-01). Haematologica. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. PBL Assay Science. [Link]

-

Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (2024-05-13). International Journal of Molecular Sciences. [Link]

-

Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II. (2022-08-07). Molecules. [Link]

-

Establishment of In-House Quantitative Real-Time RT-PCR Assay for HIV-1 Viral Load Measurement: Application to Evaluate Efficacy of ART in Ghanaian Patients in an Urban Setting. (2015). Journal of Medical and Biomedical Sciences. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2021-08-03). Protocols.io. [Link]

-

Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. (2020-07-17). bioRxiv. [Link]

-

Homoharringtonine, omacetaxine mepesuccinate, and chronic myeloid leukemia circa 2009. (2009-12-01). Cancer. [Link]

-

Cytotoxicity Assay. (2020-09-25). YouTube. [Link]

-

Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro. (2020-04-03). Antiviral Research. [Link]

-

HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024-03-04). YouTube. [Link]

-

cytotoxic concentration cc50: Topics by Science.gov. Science.gov. [Link]

-

Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma. (2021-05-18). JCI Insight. [Link]

Sources

- 1. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoharringtonine, omacetaxine mepesuccinate, and chronic myeloid leukemia circa 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Natural Compound Homoharringtonine Presents Broad Antiviral Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. JCI Insight - Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma [insight.jci.org]

- 9. 4'-Demethyl Homoharringtonine - SRIRAMCHEM [sriramchem.com]

- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cytotoxic concentration cc50: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.unc.edu [med.unc.edu]

- 16. mdpi.com [mdpi.com]

- 17. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 18. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]

- 19. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 20. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of 4'-Demethyl Homoharringtonine (4'-DHHT)

Welcome to the technical support center for 4'-Demethyl Homoharringtonine (4'-DHHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for mitigating off-target effects and ensuring data integrity during your experiments. This resource combines troubleshooting guides and frequently asked questions to address specific challenges encountered in the lab.

Introduction to 4'-DHHT and the Importance of On-Target Specificity

4'-Demethyl Homoharringtonine (4'-DHHT) is a cephalotaxus alkaloid, a class of compounds known for potent cytotoxic and anti-neoplastic activities. Its primary and well-documented on-target mechanism is the inhibition of protein synthesis.[1][2] Specifically, its close analog, Homoharringtonine (HHT), binds to the A-site of the large ribosomal subunit, which disrupts the correct positioning of aminoacyl-tRNAs and effectively halts the initial elongation step of translation.[2] This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on robust protein synthesis.

However, like many potent biological inhibitors, achieving absolute on-target specificity is a significant challenge. Off-target effects can lead to misleading experimental results, unexpected toxicity in non-cancerous models, and hurdles in clinical translation. The dose-limiting toxicities for HHT, for instance, include myelosuppression and hypotension.[1] Understanding and controlling these effects is paramount for accurate research and development. This guide provides the tools and conceptual framework to help you achieve that control.

Section 1: Troubleshooting Guide

This section addresses common experimental problems in a question-and-answer format, focusing on identifying and mitigating off-target effects.

Q1: My cell viability assay shows high toxicity in control (non-cancerous) cell lines at concentrations where I expect to see cancer-specific effects. How can I improve the therapeutic window?

Answer:

This is a classic challenge of on-target versus off-target toxicity. The goal is to find a concentration that maximally inhibits cancer cell proliferation while minimally affecting healthy cells. Here’s a systematic approach to troubleshoot and refine your experimental window:

Causality: The core issue is that the on-target effect—global protein synthesis inhibition—is a fundamental process in all cells, not just cancerous ones.[1] While cancer cells are often more sensitive due to their high proliferation rate, a sufficiently high concentration of 4'-DHHT will inevitably be toxic to normal cells. Your task is to exploit the differential sensitivity.

Troubleshooting Workflow:

-

Confirm On-Target Mechanism: First, verify that the observed cytotoxicity correlates with protein synthesis inhibition in your specific cancer cell line. A significant decrease in global protein synthesis should occur at or below the IC50 value for cell viability.

-

Recommended Protocol: Perform a dose-response experiment and measure both cell viability (e.g., using an MTT or CellTiter-Glo assay) and protein synthesis (see Protocol 2: Global Protein Synthesis Assay) in parallel.

-

-

Precise IC50 Determination: Generate high-resolution dose-response curves for both your target cancer cell line(s) and your non-cancerous control line(s). Use a minimum of 8-10 concentrations spanning several orders of magnitude around the expected IC50.

-

Analyze the Therapeutic Index: The therapeutic index (TI) in this context can be defined as the ratio of the IC50 in your control cell line to the IC50 in your cancer cell line (TI = IC50_control / IC50_cancer). A TI significantly greater than 1 indicates a viable therapeutic window.

-

Time-Dependency Exploration: The effects of HHT are time-dependent.[1] It's possible that a shorter exposure time is sufficient to induce apoptosis in sensitive cancer cells while allowing normal cells to recover. Try reducing the incubation time from 72h to 48h or 24h and re-run the dose-response curves. HHT has been shown to induce apoptosis in some cancer cells in as little as 4-6 hours.[3]

-

Consider Combination Therapy: If a sufficient therapeutic window cannot be achieved with 4'-DHHT alone, a powerful strategy is to combine it with another agent that selectively sensitizes cancer cells.

-

Rationale: This approach can reduce the required dose of 4'-DHHT, thereby lowering its off-target toxicity.[4]

-

Examples: HHT has shown synergistic effects when combined with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)[4][5][6], FLT3 inhibitors like Gilteritinib in FLT3-ITD-positive AML[7], and other chemotherapeutic agents like paclitaxel.[4]

-

Q2: I'm observing unexpected changes in signaling pathways (e.g., PI3K/AKT, MAPK) that seem independent of protein synthesis inhibition. Are these off-target effects and how do I confirm this?

Answer:

This is an excellent and critical question. While protein synthesis inhibition is the primary mechanism, its downstream consequences can be vast and can be mistaken for direct, off-target modulation of other pathways. Conversely, 4'-DHHT could have genuine secondary targets.

Causality: The rapid depletion of short-lived regulatory proteins is a direct consequence of the on-target mechanism.[3] Many key signaling proteins (e.g., c-Myc, Mcl-1, survivin) have very short half-lives. Inhibiting their replenishment via 4'-DHHT can rapidly inactivate the pathways they control, such as PI3K/AKT/mTOR and MAPK/Erk.[3][8][9] Therefore, observing modulation of these pathways is often an on-target downstream effect, not a true off-target one.

Experimental Strategy to Differentiate On-Target vs. Off-Target Effects:

-

Time-Course Analysis: A key differentiator is kinetics. The on-target effect (protein synthesis inhibition) should precede the downstream signaling changes.

-

Workflow: Treat your cells with a fixed, effective concentration of 4'-DHHT. Harvest cell lysates at very early time points (e.g., 0, 15min, 30min, 1h, 2h, 4h, 8h).

-

Analysis:

-

Use a global protein synthesis assay (see Protocol 2) to pinpoint the onset of translation inhibition.

-

Use Western Blotting (see Protocol 3) to probe for your signaling proteins of interest (e.g., p-AKT, p-ERK, Mcl-1).

-

-

Interpretation: If protein synthesis inhibition occurs first (e.g., at 30 min), followed by a decrease in p-AKT levels (e.g., at 2-4h), this strongly suggests the signaling change is a downstream consequence. If both occur simultaneously, a direct off-target effect is more plausible.

-

-

Use a Mechanistic Control: Compare the effects of 4'-DHHT to another protein synthesis inhibitor with a different chemical structure and binding site, such as Cycloheximide (CHX).

-

Rationale: If both 4'-DHHT and CHX produce the same signaling phenotype, it's highly likely that the effect is due to the shared mechanism of translation inhibition. If the phenotypes differ, it points to a unique off-target effect of 4'-DHHT.

-

-

Target Engagement Assay: Confirm that 4'-DHHT is engaging its intended target (the ribosome) at the concentrations that cause the observed signaling changes.

-

Recommended Protocol: Polysome Profiling (see Protocol 1) is the gold standard. Treatment with an effective dose of 4'-DHHT should cause a collapse of polysomes (multiple ribosomes on an mRNA) into monosomes (single ribosomes), indicating a block in translation elongation.

-

Caption: Workflow to distinguish on-target from off-target signaling effects.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the definitive way to confirm that 4'-DHHT is engaging its ribosomal target in my cells?

A: The most definitive method is Polysome Profiling . This technique uses sucrose density gradient ultracentrifugation to separate cellular components based on size and shape. It provides a snapshot of the translational activity within a cell. In an actively translating cell, you will see large peaks corresponding to polysomes (mRNAs with multiple ribosomes attached). When a translation elongation inhibitor like 4'-DHHT is effective, it causes ribosomes to "run off" the mRNA without new ones initiating efficiently, leading to a collapse of the polysome peaks and an increase in the 80S monosome peak. This change is a direct visualization of target engagement. See Protocol 1 for a detailed methodology.

Q2: What are the most common off-target pathways or toxicities I should be aware of?

A: Based on clinical and preclinical data for the parent compound HHT, the primary dose-limiting toxicities are hematological (myelosuppression) and cardiovascular (hypotension).[1][10] In a research context, this translates to:

-

High sensitivity of hematopoietic cells: Be cautious when working with leukemia cell lines or primary blood cells, as they can be exquisitely sensitive. This is, however, also the basis for HHT's clinical efficacy in AML and CML.[1][11]

-

General cytotoxicity: At high concentrations, the global shutdown of protein synthesis will induce apoptosis and cell cycle arrest in any cell type, which can be considered a mechanism-based toxicity rather than a specific off-target effect.[1][8]

-

PI3K/AKT/mTOR and MAPK/Erk pathways: As discussed in the troubleshooting section, these are frequently modulated, but typically as a downstream consequence of depleting key regulatory proteins.[4][8][9]

Q3: What starting concentrations of 4'-DHHT should I use for my in vitro experiments?

A: This is highly dependent on the cell line. Different cancer cell lines exhibit a wide range of sensitivities. However, a general starting point can be established from published data.

| Cell Line Type | Reported IC50 / Effective Conc. Range | Reference |

| Bladder Cancer Cells | Nanomolar (nM) range | [9] |